molecular formula C18H21N3O2 B2456048 N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide CAS No. 1448132-49-7

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide

Cat. No.: B2456048
CAS No.: 1448132-49-7
M. Wt: 311.385
InChI Key: AUXABOZKSKLVSF-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is a compound that features a piperidine ring, a phenyl group, and a nicotinamide moietyThe presence of the piperidine ring is particularly noteworthy, as piperidine derivatives are known for their wide range of biological activities .

Mechanism of Action

Target of Action

The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

Given its target, it is likely involved in pathways related tocell cycle regulation and DNA damage response .

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the context of its use. Inhibition of Chk1 could lead to cell cycle arrest or cell death, particularly in cells with DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide typically involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with nicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to handle larger quantities of reactants and products. The optimization of reaction conditions to maximize yield and purity would be a key focus in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

    Pharmacology: Studies have shown that piperidine derivatives can act as anticancer, antiviral, and antimicrobial agents.

    Biology: It is used in research to study its effects on various biological pathways and targets.

    Industry: The compound can be used in the synthesis of other complex molecules and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide is unique due to the presence of the nicotinamide moiety, which can confer additional biological activities and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-8-11-21(12-9-17)16-6-4-15(5-7-16)20-18(22)14-3-2-10-19-13-14/h2-7,10,13,17H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXABOZKSKLVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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